molecular formula C12H15N3O B2604750 1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1247408-94-1

1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2604750
CAS No.: 1247408-94-1
M. Wt: 217.272
InChI Key: LZIXUFIHAQXSGF-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a methoxybenzyl group and a methyl group

Scientific Research Applications

1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

Target of Action

A structurally similar compound, 3-(3-methoxybenzyl)-1h-pyrrolo[2,3-b]pyridine, has been reported to interact with the fibroblast growth factor receptor 1 (fgfr1) in humans . FGFR1 is a cell surface receptor that binds to fibroblast growth factors and is involved in several important cellular processes, including cell proliferation, differentiation, and migration.

Mode of Action

For instance, N-3-methoxybenzyl-linoleamide, a macamide, has been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for endocannabinoid degradation . This inhibition could potentially lead to an increase in endocannabinoid levels, which could have various effects on the nervous system, including analgesic, anti-inflammatory, or neuroprotective effects .

Biochemical Pathways

If it acts similarly to n-3-methoxybenzyl-linoleamide, it could potentially affect the endocannabinoid system by inhibiting faah . This could lead to an increase in endocannabinoid levels, affecting various downstream signaling pathways involved in pain perception, inflammation, and neuroprotection.

Pharmacokinetics

A study on n-3-methoxybenzyl-palmitamide, a macamide derived from lepidium meyenii (maca), showed that after oral administration in rats, the compound displayed a double peak in the plasma concentration-time curve . The highest distribution of the compound after absorption was in the stomach, followed by the lung . The absorption and elimination rates of the compound were slow in rats .

Result of Action

If it acts similarly to n-3-methoxybenzyl-linoleamide, it could potentially increase endocannabinoid levels, leading to various effects on the nervous system, including analgesic, anti-inflammatory, or neuroprotective effects .

Future Directions

The study of pyrazole derivatives is an active area of research due to their potential therapeutic applications. Future research could involve studying the biological activity of this compound and developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step is the methylation of the pyrazole ring, which can be carried out using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of an acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 1-(3-Hydroxybenzyl)-3-methyl-1H-pyrazol-5-amine.

    Reduction: Formation of this compound.

    Substitution: Formation of nitro or halogenated derivatives of the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-6-12(13)15(14-9)8-10-4-3-5-11(7-10)16-2/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIXUFIHAQXSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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